Spiro[3.3]heptane-3-carboxylic Acid: The Meta-Benzene Bioisostere
Spiro[3.3]heptane-3-carboxylic Acid: The Meta-Benzene Bioisostere
This guide provides an in-depth technical analysis of Spiro[3.3]heptane-3-carboxylic acid (CAS 1314960-17-2) , a critical saturated bioisostere used in modern drug discovery to modulate physicochemical properties and spatial geometry.
CAS: 1314960-17-2 | Formula: C₈H₁₂O₂ | MW: 140.18 g/mol [1]
Introduction: The Geometric Imperative
In the pursuit of "escaping from flatland," medicinal chemists increasingly replace planar aromatic rings with saturated, three-dimensional scaffolds. While the bicyclo[1.1.1]pentane (BCP) and cubane systems are well-established bioisosteres for para-substituted benzenes, the spiro[3.3]heptane scaffold offers a unique geometric solution for mimicking meta -substituted aromatics.
Spiro[3.3]heptane-3-carboxylic acid (often referred to as the 1-carboxylic acid in specific IUPAC numbering variations, but distinct from the linear 2-isomer) places the carboxylate vector at an angle (~120°) relative to the spiro axis, closely replicating the bond vectors of meta-benzoic acid derivatives while significantly increasing the fraction of sp³ carbons (
Key Advantages
-
Metabolic Stability: Elimination of the aromatic ring prevents formation of reactive quinone-imine metabolites and blocks oxidative metabolism (e.g., CYP450 hydroxylation).
-
Lipophilicity Modulation: generally lowers LogP/LogD compared to the parent phenyl ring, improving solubility.
-
Vector Fidelity: Provides a rigid "kink" in the molecular backbone, unlike the linear exit vectors of the 2-substituted isomer.
Chemical Profile & Structural Analysis[2]
Isomer Distinction
It is critical to distinguish CAS 1314960-17-2 from its regioisomer, the 2-carboxylic acid (CAS 28114-87-6).
| Feature | 3-Carboxylic Acid (CAS 1314960-17-2) | 2-Carboxylic Acid (CAS 28114-87-6) |
| Position | Adjacent to Spiro Center ("Shoulder") | Opposite Spiro Center ("Tip") |
| Geometry | Bent (approx. 120° angle) | Linear (180° axis) |
| Bioisostere | meta -Benzene / 3-Substituted Piperidine | para -Benzene / 1,4-Cyclohexane |
| Chirality | Chiral (Enantiomers exist)* | Achiral (Plane of symmetry) |
*Note: CAS 1314960-17-2 typically refers to the racemate unless specified.
Physicochemical Properties[1][4]
| Property | Value | Note |
| LogP (Calc) | ~1.6 – 1.8 | Lower than Benzoic Acid (~1.9) |
| pKa | ~4.7 | Typical for cyclobutane-carboxylic acids |
| TPSA | 37.3 Ų | Carboxyl group contribution |
| Solubility | High | Enhanced by sp³ character |
Synthetic Pathways
The synthesis of the 3-substituted spiro[3.3]heptane core is more challenging than the 2-substituted analog (which is accessible via alkylation of malonates with pentaerythritol derivatives). The authoritative route, developed by Mykhailiuk and colleagues (Enamine) , utilizes a formal [2+2] cycloaddition.
The Amide Activation Route (Mykhailiuk Protocol)
This method constructs the second cyclobutane ring onto an existing cyclobutane precursor.
Mechanism:
-
Activation: N,N-Dimethylcyclobutanecarboxamide is activated with Triflic Anhydride (
) to form a highly reactive keteniminium salt. -
Cycloaddition: The keteniminium intermediate undergoes a thermal [2+2] cycloaddition with an alkene (e.g., ethylene or a functionalized alkene).
-
Hydrolysis: The resulting iminium cyclobutane is hydrolyzed to yield spiro[3.3]heptan-1-one .
-
Homologation: The ketone is converted to the carboxylic acid (e.g., via TosMIC or Wittig/Hydroboration).
Visualization of Synthesis Logic
Caption: Synthesis of the meta-bioisostere via keteniminium [2+2] cycloaddition.
Experimental Protocols
The following protocols are adapted from standard methodologies for spiro[3.3]heptane synthesis (e.g., J. Org. Chem. & Angew. Chem. Int. Ed. literature).
Protocol A: Synthesis of Spiro[3.3]heptan-1-one (Key Intermediate)
Reagents: N,N-Dimethylcyclobutanecarboxamide (1.0 eq), Trifluoromethanesulfonic anhydride (
-
Activation: In a flame-dried flask under Argon, dissolve the amide in anhydrous DCM. Cool to 0°C.
-
Addition: Add collidine followed by the slow addition of
. Stir at 0°C for 30 minutes to generate the keteniminium salt. -
Cycloaddition: Saturate the solution with ethylene gas (bubbling) or transfer to a pressure vessel with ethylene atmosphere. Heat to reflux (or 40-50°C) for 12–24 hours.
-
Hydrolysis: Cool the mixture and add a solution of
/ (1:1) and reflux for 2 hours to hydrolyze the iminium intermediate. -
Workup: Separate layers, extract aqueous phase with DCM, dry over
, and concentrate. Purify via silica gel chromatography to yield spiro[3.3]heptan-1-one .
Protocol B: Conversion to Carboxylic Acid (TosMIC Method)
Reagents: Spiro[3.3]heptan-1-one, Tosylmethyl isocyanide (TosMIC),
-
Reaction: Dissolve spiro[3.3]heptan-1-one and TosMIC (1.2 eq) in DME.
-
Base Addition: Add
-BuOK (2.0 eq) portion-wise at 0°C. Stir at room temperature for 4 hours. -
Hydrolysis: Quench with water and extract. Treat the intermediate nitrile with concentrated HCl/Acetic acid at reflux to hydrolyze to the carboxylic acid.
-
Isolation: The product Spiro[3.3]heptane-3-carboxylic acid is isolated by recrystallization or column chromatography.
Medicinal Chemistry Applications
The spiro[3.3]heptane-3-carboxylic acid scaffold is a powerful tool for scaffold hopping .
Case Study: Sonidegib Analog
In the optimization of the anticancer drug Sonidegib, replacing the meta-substituted pyridine/benzene ring with the spiro[3.3]heptane-3-yl core retained potency while improving the metabolic profile. The 120° bond angle of the 3-isomer perfectly overlaid with the meta-substitution vector of the original aromatic ring.
Bioisosteric Mapping
Caption: Geometric fidelity of spiro[3.3]heptane isomers to benzene substitution patterns.
Metabolic Stability Data
Comparative studies in human liver microsomes (HLM) typically show:
-
Phenyl Analog:
min (High clearance due to aromatic oxidation). -
Spiro[3.3] Analog:
min (Blocked oxidation sites).
References
-
Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere."[2][3] Angewandte Chemie International Edition, 2024 , 63, e202316557.[2] Link
-
Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Organic Letters, 2008 , 10, 3525–3526.[4][5] Link
-
Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019 , 17, 2839-2849. Link
-
Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a New Bioisostere of the Phenyl Ring."[2] Nature Communications, 2023 , 14, 5608. Link
-
PubChem Compound Summary. "Spiro[3.3]heptane-3-carboxylic acid (CAS 1314960-17-2)." National Center for Biotechnology Information. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents [patents.google.com]
